3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy-
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Overview
Description
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a hydroxy group attached to a heptanone backbone. It is often studied for its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with heptanone derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the heptanone backbone can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: It is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to interact with various proteins and cellular components, influencing cell signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-dihydroxyphenyl)-1-(4-hydroxy-3methoxyphenyl)-4-en-3-heptanone: Known for its cytotoxicity against cancer cell lines.
Diarylheptanoids: A class of compounds with similar structural features and biological activities.
Uniqueness
3-Heptanone, 1,7-bis(3,4-dimethoxyphenyl)-5-hydroxy- stands out due to its specific substitution pattern and the presence of both hydroxy and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91998-04-8 |
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Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyheptan-3-one |
InChI |
InChI=1S/C23H30O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h7-8,11-14,18,24H,5-6,9-10,15H2,1-4H3 |
InChI Key |
NDVBVCMOGVYWMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)OC)OC)O)OC |
Origin of Product |
United States |
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